4-Bromo-3-nitrobenzenecarboximidamide
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Overview
Description
4-Bromo-3-nitrobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrN3O2. It is characterized by the presence of a bromine atom, a nitro group, and a carboximidamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitrobenzenecarboximidamide typically involves the bromination of 3-nitrobenzenecarboximidamide. One common method includes the use of bromine in the presence of a suitable solvent and catalyst to achieve the desired substitution on the benzene ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenecarboximidamides.
Reduction Reactions: The major product is 4-Bromo-3-aminobenzenecarboximidamide.
Oxidation Reactions: Products include oxidized derivatives with different functional groups.
Scientific Research Applications
4-Bromo-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitrobenzoic acid
- 4-Bromo-3-nitrobenzamide
- 4-Bromo-3-nitrobenzaldehyde
Uniqueness
4-Bromo-3-nitrobenzenecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This functional group allows for specific interactions and reactivity that are not observed in compounds with different substituents .
Properties
IUPAC Name |
4-bromo-3-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOXJFMHJTXNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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